1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane
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Overview
Description
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane is a unique organosilicon compound characterized by its three silicon atoms each bonded to two phenyl groups. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Si3Cl6+6PhMgBr→Si3(Ph)6+6MgBrCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as silicone resins and coatings.
Mechanism of Action
The mechanism by which 1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane exerts its effects involves interactions with various molecular targets. The phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atoms can form bonds with other elements, facilitating various chemical transformations.
Comparison with Similar Compounds
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilinane can be compared with other similar compounds such as:
1,1,3,3,5,5-Hexamethyl-1,3,5-trisiloxane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has an additional methyl group, which affects its reactivity and uses.
The uniqueness of this compound lies in its phenyl groups, which provide distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80192-03-6 |
---|---|
Molecular Formula |
C39H36Si3 |
Molecular Weight |
589.0 g/mol |
IUPAC Name |
1,1,3,3,5,5-hexakis-phenyl-1,3,5-trisilinane |
InChI |
InChI=1S/C39H36Si3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-41(36-23-11-3-12-24-36,37-25-13-4-14-26-37)33-42(32-40,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30H,31-33H2 |
InChI Key |
HCLPLAIRLOEWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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